N-(2-chlorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring, a chlorophenyl group, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps
Preparation of Benzoxazine Core: The benzoxazine core can be synthesized through a cyclization reaction between 2-aminophenol and a suitable aldehyde or ketone in the presence of an acid catalyst.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and the benzoxazine intermediate.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and the intermediate obtained from the previous step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-CHLOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and microbes.
Material Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2-CHLOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE: This compound lacks the carboxamide group, which may affect its biological activity and chemical properties.
N-(2-CHLOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: This compound has a different oxidation state at the benzoxazine ring, which can influence its reactivity and stability.
The uniqueness of N-(2-CHLOROPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21ClN2O4S |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H21ClN2O4S/c1-15-7-10-17(11-8-15)31(28,29)26-14-22(30-21-12-9-16(2)13-20(21)26)23(27)25-19-6-4-3-5-18(19)24/h3-13,22H,14H2,1-2H3,(H,25,27) |
InChI Key |
RPEZTTDYQJUCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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